molecular formula C12H19NO4S B565967 (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester CAS No. 1298023-90-1

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Cat. No.: B565967
CAS No.: 1298023-90-1
M. Wt: 273.347
InChI Key: DKQDRVXNPGKIGU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, an ethylthio group, and a tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or different ester derivatives.

Scientific Research Applications

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The ethylthio group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Biological Activity

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacokinetics, and efficacy against various cell lines.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

 2S 2 Ethylthio carbonyl 5 oxo 1 pyrrolidinecarboxylic Acid tert Butyl Ester\text{ 2S 2 Ethylthio carbonyl 5 oxo 1 pyrrolidinecarboxylic Acid tert Butyl Ester}

The synthesis involves several steps, typically starting from readily available pyrrolidine derivatives. The tert-butyl ester group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer properties of various derivatives of this compound. Notably, it has been tested against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Here are some key findings:

  • Efficacy : The compound demonstrated moderate inhibition of cell growth in the aforementioned cancer cell lines after 24 to 72 hours of treatment. However, it was less potent compared to established treatments like tamoxifen and olaparib .
  • Selectivity : Importantly, these compounds did not significantly inhibit the growth of nonmalignant MCF-10A breast cells, suggesting a degree of selectivity that could be beneficial in minimizing side effects during therapy .

Pharmacokinetics

Pharmacokinetic studies highlight several critical attributes:

  • Half-life : The compound exhibits a half-life of approximately 0.74 hours, indicating rapid clearance from systemic circulation .
  • Tissue Distribution : It shows good distribution in tissues such as the kidney and liver, which is essential for therapeutic efficacy and potential side effects .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Case Study 1 :
    • Objective : To assess the metabolic stability and anticancer efficacy.
    • Findings : A related compound showed high tumor exposure while maintaining low toxicity levels in non-cancerous cells .
  • Case Study 2 :
    • Objective : Evaluating pharmacokinetic profiles.
    • Findings : Another derivative demonstrated improved aqueous solubility and metabolic stability, enhancing its potential as a drug candidate .

Data Summary

PropertyValue
Half-life0.74 hours
Tissue DistributionKidney, Liver
Efficacy (MCF-7 Cell Line)Moderate inhibition
Non-malignant Cell GrowthNo significant inhibition

Properties

IUPAC Name

tert-butyl (2S)-2-ethylsulfanylcarbonyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-5-18-10(15)8-6-7-9(14)13(8)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDRVXNPGKIGU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.